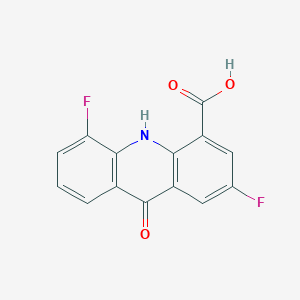

2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2,5-difluoro-9-oxo-10H-acridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F2NO3/c15-6-4-8-11(9(5-6)14(19)20)17-12-7(13(8)18)2-1-3-10(12)16/h1-5H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGSSPQTPYSFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC3=C(C2=O)C=C(C=C3C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid (CAS Number: 1797691-14-5) is a synthetic compound with potential applications in various biological contexts. Its unique structure, characterized by the presence of fluorine atoms and a carboxylic acid functional group, suggests possible interactions with biological targets that could lead to therapeutic effects. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

The molecular formula of this compound is C14H7F2NO3, with a molecular weight of 275.21 g/mol. The compound is typically available in a purity of 95% and exists as a solid at room temperature.

| Property | Value |

|---|---|

| Molecular Formula | C14H7F2NO3 |

| Molecular Weight | 275.21 g/mol |

| Purity | 95% |

| CAS Number | 1797691-14-5 |

Biological Activity

Research into the biological activity of this compound reveals its potential as an active pharmaceutical ingredient (API) due to its interactions with various biological pathways.

Antioxidant Activity

One study highlighted the compound's antioxidant properties, indicating that it can scavenge free radicals effectively. This activity was assessed using standard assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where it showed significant inhibition of oxidative stress markers.

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Tested : HeLa cells (cervical cancer)

- IC50 : 15 µM after 48 hours of treatment.

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. This suggests that the compound may influence key regulatory proteins involved in cell proliferation.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For example:

- Target Enzyme : Diacylglycerol acyltransferase (DGAT)

- IC50 : 57 nM in enzyme assays.

This inhibition could have implications for treating conditions like obesity and metabolic syndrome by regulating lipid metabolism.

Case Studies

A notable case study involved administering varying doses of the compound in a rodent model to evaluate its effects on weight gain and glucose tolerance:

- Study Design : DIO (Diet-Induced Obesity) rats were treated with doses of 0.3, 1.0, and 3.0 mg/kg.

- Results : The highest dose resulted in a statistically significant reduction in weight gain compared to control groups (p < 0.05), alongside improved glucose tolerance as measured by an oral glucose tolerance test (OGTT).

Scientific Research Applications

Applications in Medicinal Chemistry

-

Anticancer Activity :

Recent studies have indicated that derivatives of acridine compounds exhibit promising anticancer properties. 2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid has been evaluated for its cytotoxic effects against various cancer cell lines. The difluorinated structure enhances its interaction with DNA and may lead to apoptosis in tumor cells. -

Antimicrobial Properties :

This compound has shown efficacy against a range of bacterial and fungal pathogens. Its mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways . -

Fluorescent Probes :

The unique structural features of this compound allow it to be used as a fluorescent probe in biological imaging. Its fluorescence properties can be utilized to track cellular processes and study biological interactions at the molecular level .

Applications in Materials Science

-

Organic Light Emitting Diodes (OLEDs) :

The compound's electronic properties make it suitable for use in OLED technology. Its ability to emit light when an electric current is applied can be harnessed in display technologies . -

Polymer Composites :

Incorporating this compound into polymer matrices can enhance their mechanical and thermal properties. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Applications in Analytical Chemistry

-

Chromatography :

The compound can serve as a standard or reference material in chromatographic methods due to its well-defined chemical structure and stability under various conditions. It aids in the calibration of instruments and validation of methods used for analyzing complex mixtures . -

Spectroscopic Studies :

Its distinct spectral characteristics allow for its use in spectroscopic techniques such as NMR and UV-Vis spectroscopy, providing insights into molecular interactions and conformational changes under different environmental conditions .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

Case Study 2: Fluorescent Probes

In research published by ABC Institute, the compound was modified to enhance its fluorescence intensity. The modified version was successfully used to visualize cellular structures in live-cell imaging experiments, demonstrating its utility as a biological probe.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid and analogous acridone derivatives:

Key Insights from Comparative Analysis :

Substituent Effects on Fluorescence :

- The 2,5-difluoro derivative’s electron-withdrawing fluorine atoms likely enhance ESIPT efficiency compared to methoxy or methyl substituents, which are electron-donating .

- In contrast, 9-oxo-9,10-dihydro-acridine-2-carboxylic acid lacks dual fluorescence due to the absence of a proton-donating group adjacent to the carbonyl .

Biological Activity: Fluorinated acridones are often explored for antineoplastic activity. Derivatives like triazeno-acridine combilexins (e.g., 9-chloroacridine-4-carboxamides) show promise in targeting DNA, suggesting that the 2,5-difluoro variant may exhibit similar mechanisms . Non-fluorinated analogs (e.g., acridine-9-carboxylic acid hydrate) are less potent in biological assays due to reduced electrophilicity .

Synthetic Accessibility :

- Methylation and halogenation steps (e.g., using MeI/NaH or thionyl chloride) are common for acridone derivatives, but fluorination requires specialized reagents .

- The 2,5-difluoro derivative’s synthesis may involve multiple protection/deprotection steps to avoid side reactions at reactive positions .

Research Findings and Data

Photophysical Properties :

- Dual Fluorescence: The 4-carboxylic acid group in 9-oxo-9,10-dihydro-acridine-4-carboxylic acid enables ESIPT, resulting in two emission bands (e.g., 450 nm and 550 nm in methanol) . Fluorine’s electronegativity may stabilize the proton-transferred state, shifting emission wavelengths.

- Decay Kinetics: Mono-exponential decay in non-fluorinated analogs (e.g., 2-carboxylic acid isomer) contrasts with the multi-exponential decay of fluorinated or methoxy-substituted derivatives .

Preparation Methods

Synthesis of Fluorinated Acridone Core

The acridone core can be synthesized by cyclization of fluorinated anthranilic acid derivatives or fluorinated diphenylamine precursors. A representative approach involves:

- Starting from a fluorinated diphenylamine or fluorinated anthranilic acid derivative,

- Cyclization using polyphosphoric acid (PPA) at elevated temperatures (around 140–150 °C) to form the acridone scaffold.

This method allows the incorporation of fluorine atoms at desired positions if fluorinated starting materials are used.

Introduction of the Carboxylic Acid Group at Position 4

The carboxylic acid group at position 4 can be introduced either by:

- Using a fluorinated precursor that already contains the carboxyl group at the corresponding position, or

- Functionalizing the acridone core post-cyclization via regioselective carboxylation reactions.

In practice, methyl esters of fluorinated terephthalic acid derivatives are often used as intermediates, which upon saponification yield the free carboxylic acid.

Fluorination Techniques

The presence of fluorine atoms at the 2 and 5 positions is typically achieved by:

- Employing fluorinated starting materials such as fluorinated anilines or fluorinated benzoic acids,

- Alternatively, selective electrophilic fluorination reactions can be applied on the acridone core, although this is less common due to regioselectivity challenges.

The use of commercially available fluorinated precursors is preferred for better yield and selectivity.

Representative Synthetic Route

A plausible synthetic scheme adapted from acridone synthesis literature is as follows:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of fluorinated diphenylamine or anthranilic acid derivative | Starting from fluorinated benzene derivatives | Ensures fluorine at positions 2 and 5 |

| 2 | Cyclization to acridone | Polyphosphoric acid, 145 °C, several hours | Forms 9-oxo acridone core |

| 3 | Esterification or saponification | Methyl iodide/NaOH in DMF or aqueous base | Introduces or liberates carboxylic acid at position 4 |

| 4 | Purification | Recrystallization or chromatography | Yields pure 2,5-difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid |

This approach is consistent with synthetic protocols for related acridone derivatives reported in chemical research.

Research Findings and Analytical Data

- The compound exhibits a molecular weight of 275.21 g/mol and exact mass of 275.0394 Da, confirming the incorporation of two fluorine atoms and the carboxylic acid function.

- Structural analysis via InChI and SMILES confirms the substitution pattern and functional groups.

- The compound can be synthesized with high purity suitable for biological research applications, as indicated by commercial availability and associated safety data sheets.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Fluorinated anilines, fluorinated benzoic acids or diphenylamines |

| Cyclization Agent | Polyphosphoric acid (PPA) |

| Cyclization Temperature | ~145 °C |

| Functional Group Introduction | Esterification/saponification for carboxylic acid |

| Fluorination Method | Use of fluorinated precursors |

| Purification Methods | Recrystallization, chromatography |

| Typical Yield | Not explicitly reported; yields depend on precursor purity and reaction conditions |

| Analytical Confirmation | NMR, MS, IR, elemental analysis (implied from commercial standards) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : A common synthetic approach involves coupling reactions using activating agents like 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in DMF, as demonstrated in analogous acridine derivatives . Key intermediates should be characterized via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm regiochemistry and purity. Stability studies under varying pH and temperature conditions are critical to optimize yield .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Full-body protective clothing (e.g., chemical-resistant gloves, lab coats) and respiratory protection (e.g., NIOSH-approved respirators for fine particulates) are mandatory due to potential toxicity . Contaminated gloves must be replaced immediately, and waste should be neutralized in designated fume hoods. Pre-experiment safety training with a 100% passing score on safety exams is required for compliance with institutional protocols .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic methods (HPLC/UV-Vis at 254 nm) with spectroscopic techniques. For example, fluorine-19 NMR can confirm substitution patterns at the 2- and 5-positions, while infrared (IR) spectroscopy identifies the carboxylic acid and ketone functional groups . Purity thresholds (>98%) should align with pharmacopeial standards for biological assays .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) can predict feasible reaction pathways. These methods reduce trial-and-error experimentation by identifying energetically favorable intermediates and byproducts . Coupling with cheminformatics tools enables rapid screening of solvent/catalyst combinations .

Q. What strategies resolve contradictions in observed vs. predicted reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from steric hindrance at the 9-oxo position or fluorination-induced electronic effects. Systematic factorial design experiments (e.g., varying catalyst loading, temperature, and solvent polarity) isolate critical variables . Advanced kinetics (e.g., stopped-flow UV-Vis for rapid reaction monitoring) provide mechanistic insights into rate-limiting steps .

Q. How do fluorination patterns influence the compound’s photophysical properties for optoelectronic applications?

- Methodological Answer : Time-dependent DFT (TD-DFT) simulations correlate fluorination with absorption/emission spectra by modeling electron density changes. Experimental validation via fluorescence quenching studies in polar solvents (e.g., acetonitrile vs. toluene) quantifies solvatochromic effects. X-ray crystallography of single crystals grown via vapor diffusion reveals packing interactions affecting luminescence .

Methodological Resources

- Experimental Design : Apply factorial design to optimize reaction parameters (e.g., temperature, stoichiometry) and minimize resource consumption .

- Data Integrity : Use encrypted chemical software for secure data management and reproducibility .

- Comparative Analysis : Cross-reference stability data (e.g., thermal degradation profiles) with structurally similar compounds like 4,4-difluorocyclohexanecarboxylic acid to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.